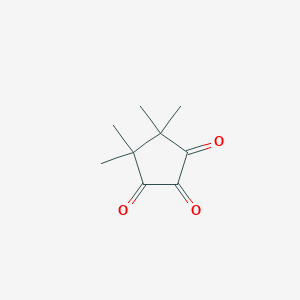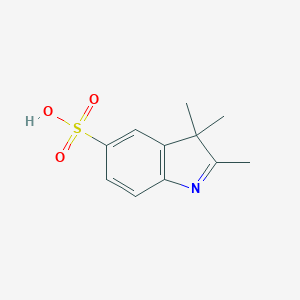
Acide 2,3,3-triméthyl-3H-indole-5-sulfonique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is known for its unique structural properties, which include a sulfonic acid group attached to an indole ring. This compound is often used in various scientific research applications due to its reactivity and functional properties .
Applications De Recherche Scientifique
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of indole derivatives.
Biology: The compound is used in biochemical assays and as a fluorescent dye for labeling biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
It’s known that the compound can be conjugated to various biological molecules such as peptides, proteins, nucleic acids, rna, dna, carbohydrates, polymers, and small molecules . This suggests a broad range of potential targets.
Mode of Action
The mode of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is primarily through its interaction with these targets. The compound’s unique molecular structure, which includes an indole ring and a sulfonic acid group, endows it with excellent reactivity . This allows it to form conjugates with various biological molecules, potentially altering their function .
Pharmacokinetics
It’s known that the compound is water-soluble , which could influence its absorption and distribution in the body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method includes reacting indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group . Another method involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, utilizing advanced reactors and precise temperature control to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indole compounds .
Comparaison Avec Des Composés Similaires
- 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonamide
- 2,3,3-Trimethyl-3H-indole-5-sulfonate
Comparison: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. Compared to its carboxylic acid and sulfonamide counterparts, the sulfonic acid group provides stronger acidity and better water solubility, making it more suitable for certain biochemical applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,3-trimethyl-3H-indole-5-sulfonic acid involves the sulfonation of 2,3,3-trimethylindole followed by oxidation to convert the sulfinic acid group to a sulfonic acid group.", "Starting Materials": [ "2,3,3-trimethylindole", "sulfur trioxide", "water", "hydrogen peroxide" ], "Reaction": [ "Sulfonation of 2,3,3-trimethylindole with sulfur trioxide and water to form 2,3,3-trimethyl-3H-indole-5-sulfinic acid", "Oxidation of 2,3,3-trimethyl-3H-indole-5-sulfinic acid with hydrogen peroxide to form 2,3,3-trimethyl-3H-indole-5-sulfonic acid" ] } | |
Numéro CAS |
132557-73-4 |
Formule moléculaire |
C17H28N2O3S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3 |
Clé InChI |
OEXSMDPSRPJDIB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
SMILES canonique |
CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


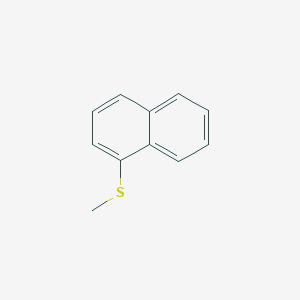
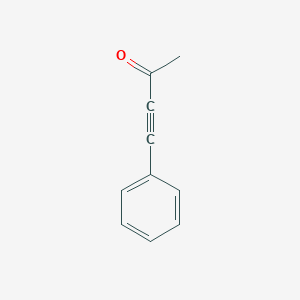
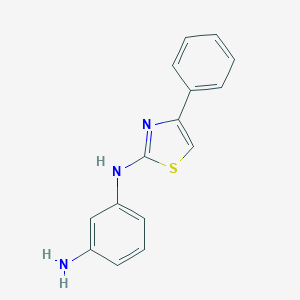
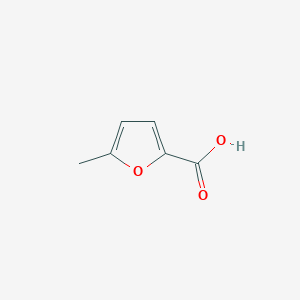
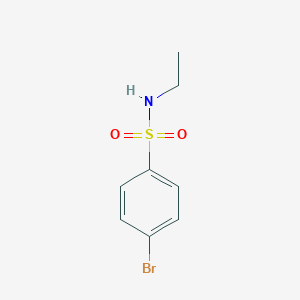
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
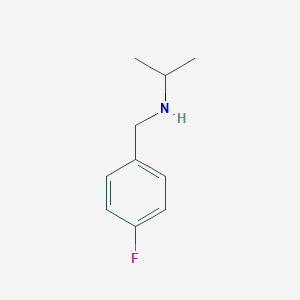
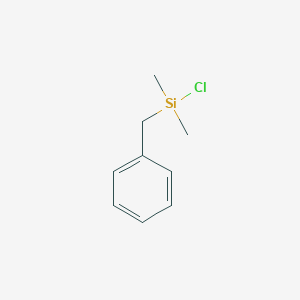
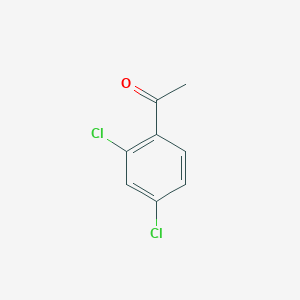
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
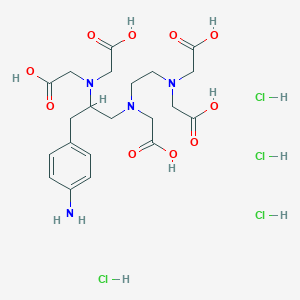
![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
